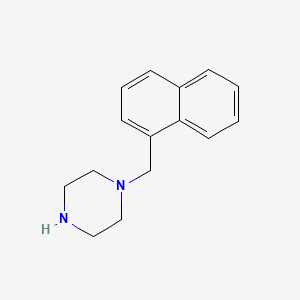

1-(1-Naphthylmethyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-2-7-15-13(4-1)5-3-6-14(15)12-17-10-8-16-9-11-17/h1-7,16H,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYDREHWXXUUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961056 | |

| Record name | 1-[(Naphthalen-1-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40675-81-8 | |

| Record name | 1-[(Naphthalen-1-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-Naphthylmethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Naphthylmethyl)piperazine: Applications and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Naphthylmethyl)piperazine (NMP), a compound with the CAS registry number 40675-81-8, has emerged as a significant molecule in medicinal chemistry and pharmacological research.[1] Primarily recognized for its role as a putative efflux pump inhibitor (EPI), NMP has demonstrated the ability to reverse multidrug resistance (MDR) in various bacterial species.[2][3][4] This technical guide delves into the core applications of NMP, with a particular focus on its activity as an EPI. It synthesizes available quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its mechanism of action to support further research and development.

Core Applications of this compound

The primary and most extensively researched application of this compound is as an efflux pump inhibitor (EPI) in bacteria. Efflux pumps are a major mechanism by which bacteria develop multidrug resistance (MDR), actively transporting a wide range of antibiotics out of the cell, thereby reducing their intracellular concentration and efficacy.[2] NMP has been shown to counteract this mechanism, particularly in Gram-negative bacteria.

Beyond its role as an EPI, NMP is also utilized as a scaffold in medicinal chemistry . Its naphthyl and piperazine moieties serve as valuable building blocks for the synthesis of novel pharmaceutical compounds, especially those targeting the central nervous system.[1] There are indications of its potential as an antipsychotic and antidepressant agent through the modulation of neurotransmitter systems, although this area is less documented in the provided literature compared to its EPI activity.[1]

Mechanism of Action as an Efflux Pump Inhibitor

The principal mechanism of action for NMP as an MDR reversal agent is the inhibition of Resistance-Nodulation-cell Division (RND)-type efflux pumps .[2][3][4] In bacteria such as Escherichia coli, NMP has been shown to reverse MDR in strains that overexpress these pumps.[2][3][4] The inhibition of these pumps leads to an increased intracellular accumulation of various antimicrobial agents and other substrates, such as ethidium bromide and levofloxacin, effectively restoring their activity against resistant bacteria.[2][3]

The following diagram illustrates the proposed mechanism of NMP in overcoming efflux pump-mediated multidrug resistance.

Caption: Mechanism of NMP as an efflux pump inhibitor.

Quantitative Data Summary

The efficacy of this compound as an efflux pump inhibitor has been quantified in several studies. The following tables summarize the key findings, focusing on the reduction of Minimum Inhibitory Concentrations (MICs) of various antimicrobial agents in the presence of NMP.

Table 1: Effect of NMP on MICs in Escherichia coli

| Antimicrobial Agent | NMP Concentration (mg/L) | Percentage of Isolates with ≥4-fold MIC Reduction | Reference |

| Levofloxacin | 100 | >50% | [3][5] |

| Linezolid | 100 | >50% | [3][5] |

| Ethidium Bromide | 100 | >50% | [3][5] |

Table 2: Effect of NMP on MICs in other Enterobacteriaceae

| Bacterial Species | Antimicrobial Agent | NMP Concentration (mg/L) | Observation | Reference |

| Various Enterobacteriaceae | Fluoroquinolones | Not specified | Rendered many resistant isolates susceptible | [2] |

Table 3: Effect of NMP on MICs in Acinetobacter baumannii

| Antimicrobial Agent | NMP Concentration (mg/L) | Observation | Reference |

| Linezolid | 100 | Significant MIC reduction | [6] |

| Chloramphenicol | 100 | Significant MIC reduction | [6] |

| Tetracycline | 100 | Significant MIC reduction | [6] |

| Tigecycline | Not specified | Paradoxical reduced susceptibility (~2-fold) | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize the activity of this compound.

Antimicrobial Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in the absence and presence of NMP.

-

Bacterial Strains: Clinical isolates and reference strains of the target bacteria are used.

-

Culture Media: Mueller-Hinton broth or agar is typically employed.

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared.

-

MIC Determination:

-

A microdilution or agar dilution method is used.

-

Serial twofold dilutions of the antimicrobial agent are prepared in the culture medium.

-

A fixed, sub-inhibitory concentration of NMP (e.g., 100 mg/L) is added to one set of dilutions. A parallel set without NMP serves as the control.

-

The prepared bacterial inoculum is added to each well or plate.

-

Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

-

-

Data Analysis: A significant effect of NMP is typically defined as a 4-fold or greater reduction in the MIC of the antimicrobial agent.[2][3]

Ethidium Bromide Accumulation and Efflux Assay

This real-time fluorometric assay is used to confirm that NMP inhibits efflux pump activity by measuring the intracellular accumulation of a fluorescent substrate, ethidium bromide.

-

Cell Preparation:

-

Bacteria are grown to the mid-logarithmic phase.

-

Cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

-

-

Assay Setup:

-

The cell suspension is transferred to a 96-well plate.

-

NMP is added to the test wells at the desired concentration.

-

Ethidium bromide is added to all wells to a final concentration.

-

-

Fluorometric Measurement:

The following diagram illustrates the workflow for the ethidium bromide accumulation assay.

Caption: Workflow for the ethidium bromide accumulation assay.

Conclusion

This compound is a versatile compound with significant potential, primarily as an efflux pump inhibitor to combat multidrug resistance in bacteria. Its ability to restore the efficacy of existing antibiotics makes it a valuable tool in the fight against infectious diseases. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of NMP and to design novel derivatives with enhanced activity and broader spectrum. Further research is warranted to fully elucidate its potential in other therapeutic areas, such as central nervous system disorders.

References

- 1. Page loading... [wap.guidechem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(1-Naphthylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(1-Naphthylmethyl)piperazine, a valuable building block in medicinal chemistry. The document details two core synthetic strategies: nucleophilic substitution and reductive amination. For each pathway, this guide presents detailed experimental protocols, quantitative data, and visual representations of the chemical transformations. The information is intended to equip researchers and professionals in drug development with the necessary knowledge to efficiently synthesize and purify this compound for further application.

Introduction

This compound is a disubstituted piperazine that serves as a key intermediate in the synthesis of various biologically active molecules. Its structural motif, combining a naphthalene moiety with a piperazine ring, is found in compounds with a range of pharmacological activities. A thorough understanding of its synthesis is therefore crucial for the development of novel therapeutics. This guide outlines the two most common and practical methods for its preparation.

Synthesis Pathways

There are two primary and effective routes for the synthesis of this compound:

-

Pathway 1: Nucleophilic Substitution: This classic method involves the reaction of 1-chloromethylnaphthalene with piperazine. The piperazine acts as a nucleophile, displacing the chloride from 1-chloromethylnaphthalene to form the desired product.

-

Pathway 2: Reductive Amination: This alternative route involves the reaction of 1-naphthaldehyde with piperazine in the presence of a suitable reducing agent. This one-pot reaction forms an iminium ion intermediate, which is then reduced in situ to yield the final product.

The following sections provide detailed experimental protocols for a key precursor and both synthesis pathways.

Experimental Protocols

Synthesis of the Precursor: 1-Chloromethylnaphthalene

A common precursor for the nucleophilic substitution pathway is 1-chloromethylnaphthalene. A detailed and reliable method for its synthesis has been reported in Organic Syntheses.[1][2]

Reaction:

Experimental Procedure:

-

In a 3-liter, three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 256 g (2 moles) of naphthalene, 110 g of paraformaldehyde, 260 ml of glacial acetic acid, 165 ml of 85% phosphoric acid, and 428 g (362 ml, 4.2 moles) of concentrated hydrochloric acid.[1][2]

-

Heat the mixture in a water bath to 80-85°C and stir vigorously for 9-10 hours.[2]

-

Cool the reaction mixture to 15-20°C and transfer it to a 2-liter separatory funnel.[1]

-

Wash the crude product successively with two 1-liter portions of cold water, 500 ml of cold 10% potassium carbonate solution, and finally with 500 ml of cold water.[1]

-

Add 200 ml of ether and dry the organic layer over anhydrous potassium carbonate.[1]

-

Distill the dried solution under reduced pressure. Collect the fraction boiling at 128–133°C/5 mm Hg or 148–153°C/14 mm Hg.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 74-77% | [1] |

| Purity | Not Specified | |

| Boiling Point | 128-133°C @ 5 mmHg | [1] |

Pathway 1: Nucleophilic Substitution Synthesis of this compound

This pathway utilizes the synthesized 1-chloromethylnaphthalene and commercially available piperazine.

Reaction:

Experimental Procedure:

-

In a round-bottom flask, dissolve 1-chloromethylnaphthalene (1 equivalent) in a suitable solvent such as acetonitrile, DMF, or toluene.[2]

-

Add piperazine (at least 2 equivalents, one to react and one to act as a base to neutralize the HCl formed). Alternatively, 1 equivalent of piperazine can be used in the presence of an external base like potassium carbonate (1.1 equivalents).[2]

-

Reflux the reaction mixture for several hours (e.g., 17 hours, as described for a similar reaction) and monitor the progress by thin-layer chromatography (TLC).[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

If an external base was used, filter off the solid.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent like methanol or by column chromatography on silica gel.[2][3]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | High (specific value not found in searches) | |

| Purity | >95% (commercially available) | [4] |

| Melting Point | 63-67 °C | [4][5] |

Pathway 2: Reductive Amination Synthesis of this compound

This one-pot method is an efficient alternative to the nucleophilic substitution pathway.

Reaction:

Experimental Procedure:

-

In a reaction flask, dissolve 1-naphthaldehyde (1 equivalent) and piperazine (1-1.2 equivalents) in a suitable solvent such as methanol, dichloroethane, or tetrahydrofuran.

-

Add a suitable reducing agent. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is often preferred for its mildness and selectivity.

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by carefully adding water or a dilute aqueous acid solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Good to excellent (specific value not found) | |

| Purity | High | |

| Melting Point | 63-67 °C | [4][5] |

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis pathways.

Caption: Overview of the two primary synthesis pathways for this compound.

Caption: Step-by-step experimental workflows for the synthesis of this compound.

Conclusion

This technical guide has detailed two robust and widely applicable synthetic pathways for this compound. The choice between nucleophilic substitution and reductive amination will depend on the availability of starting materials, desired scale, and laboratory capabilities. Both methods, when executed with care, can provide high yields of the target compound. The provided experimental protocols and data serve as a solid foundation for researchers to produce this important chemical intermediate for their specific applications in drug discovery and development.

References

The Diverse Biological Activities of Naphthylmethyl Piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. The incorporation of a naphthylmethyl moiety into the piperazine ring system has given rise to a class of compounds with a diverse and compelling range of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and antipsychotic properties of naphthylmethyl piperazine derivatives, offering a comprehensive resource for researchers and drug development professionals. This document details quantitative biological data, experimental methodologies, and the underlying signaling pathways to facilitate further investigation and therapeutic development in this promising area.

Anticancer Activity

Naphthylmethyl piperazine derivatives have emerged as a promising class of compounds in oncology research. Notably, naftopidil, an α1-adrenoceptor antagonist, and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, particularly in prostate cancer.[1][2] The anticancer activity of these compounds is often attributed to their ability to induce cell cycle arrest and apoptosis.[1]

Quantitative Data: Anticancer Activity of Naphthylmethyl Piperazine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected naphthylmethyl piperazine derivatives against various cancer cell lines.

| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Naftopidil | Naphthylmethyl piperazine | LNCaP (Prostate) | 22.2 ± 4.0 | [1] |

| Naftopidil | Naphthylmethyl piperazine | PC-3 (Prostate) | 33.2 ± 1.1 | [1] |

| Naftopidil | Naphthylmethyl piperazine | Not Specified | 1.1 | [3] |

| Arylpiperazine Derivative 4 | Saccharin moiety | DU145 (Prostate) | 1.28 | [4] |

| Arylpiperazine Derivative 12 | Saccharin moiety | DU145 (Prostate) | 1.14 | [4] |

| Arylpiperazine Derivative 9 | Not Specified | LNCaP (Prostate) | < 5 | [5] |

| Arylpiperazine Derivative 15 | Not Specified | LNCaP (Prostate) | < 5 | [5] |

| Vindoline-Piperazine Conjugate 23 | Vindoline conjugate | MDA-MB-468 (Breast) | 1.00 | [6][7] |

| Vindoline-Piperazine Conjugate 25 | Vindoline conjugate | HOP-92 (Lung) | 1.35 | [6][7] |

| Phthalazinylpiperazine Derivative 7e | Phthalazinyl | MDA-MB-231 (Breast) | 0.013 | [8] |

Signaling Pathway: PI3K/Akt Pathway in Cancer

A key signaling pathway often implicated in the anticancer activity of various therapeutic agents is the PI3K/Akt pathway. This pathway plays a crucial role in regulating cell growth, proliferation, survival, and angiogenesis. The diagram below illustrates the core components of the PI3K/Akt signaling cascade.

Caption: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation.

Antimicrobial Activity

Certain naphthylmethyl piperazine derivatives, most notably 1-(1-naphthylmethyl)piperazine (NMP), have been identified as potent efflux pump inhibitors (EPIs) in bacteria. Efflux pumps are a major mechanism of multidrug resistance (MDR) in bacteria, as they actively extrude antibiotics from the cell. By inhibiting these pumps, NMP can restore the efficacy of conventional antibiotics against resistant bacterial strains.[9][10][11][12]

Quantitative Data: Antimicrobial Activity of this compound (NMP)

The following table presents the Minimum Inhibitory Concentration (MIC) of various antibiotics against different bacterial strains in the absence and presence of NMP. A significant reduction in the MIC in the presence of NMP indicates the inhibition of efflux pumps.

| Bacterium | Antibiotic | MIC without NMP (mg/L) | MIC with NMP (100 mg/L) (mg/L) | Fold Reduction | Reference |

| Escherichia coli (clinical isolates) | Levofloxacin | >50% of isolates showed ≥4-fold reduction | - | ≥4 | [12] |

| Escherichia coli (AG112, acrAB-overexpressing) | Ciprofloxacin | - | - | 4 | [9][10] |

| Escherichia coli (AG112, acrAB-overexpressing) | Tetracycline | - | - | 16 | [9][10][13] |

| Escherichia coli (AG112, acrAB-overexpressing) | Florfenicol | - | - | 32 | [9][10][13] |

| Salmonella Typhi (CdA Ty2) | Ampicillin | - | - | 16 | [14] |

| Salmonella Typhi (CdA Ty2) | Chloramphenicol | - | - | 16 | [14] |

| Enterobacter aerogenes (clinical isolates) | Levofloxacin | Significant reduction in >50% of isolates | - | ≥4 | [11] |

| Enterobacter aerogenes (clinical isolates) | Tetracycline | Significant reduction in >50% of isolates | - | ≥4 | [11] |

| Klebsiella pneumoniae (clinical isolates) | Levofloxacin | Significant reduction in >50% of isolates | - | ≥4 | [11] |

| Acinetobacter baumannii (clinical isolates) | Linezolid | Significant reduction | - | - | [15] |

| Acinetobacter baumannii (clinical isolates) | Chloramphenicol | Significant reduction | - | - | [15] |

| Acinetobacter baumannii (clinical isolates) | Tetracycline | Significant reduction | - | - | [15] |

Experimental Workflow: Evaluation of Efflux Pump Inhibitors

The following diagram outlines a typical experimental workflow for the synthesis and evaluation of novel piperazine derivatives as potential efflux pump inhibitors.

Caption: A streamlined workflow for the discovery and validation of efflux pump inhibitors.

Antipsychotic Activity

Arylpiperazine derivatives are a well-established class of antipsychotic drugs, primarily acting as antagonists or partial agonists at dopamine D2 and serotonin 5-HT1A/5-HT2A receptors. The naphthylmethyl piperazine scaffold has been explored for its potential to modulate these key neurotransmitter receptors, offering a promising avenue for the development of novel antipsychotic agents with improved efficacy and side-effect profiles.

Quantitative Data: Receptor Binding Affinity of Naphthylmethyl Piperazine Derivatives

The following table summarizes the binding affinities (Ki, in nM) of selected naphthylmethyl and related piperazine derivatives for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

| Compound | Receptor | Ki (nM) | Reference |

| 1-(1-Naphthyl)piperazine | 5-HT1A | - | [16] |

| 1-(1-Naphthyl)piperazine | 5-HT2A | 1 | [16] |

| 1-(1-Naphthyl)piperazine | 5-HT6 | 120 | [16] |

| MM5 (1,2,4-piperazine derivative) | 5-HT1A Agonist | - | [17] |

| Coumarin Derivative 7 | 5-HT1A | 0.57 | [18] |

| Coumarin Derivative 4 | 5-HT1A | 0.78 | [18] |

| Indolealkylpiperazine 13m | 5-HT1A Agonist (EC50) | 1.01 | [19] |

| (-)-OSU6162 | Dopamine D2 | 447 | [20] |

| ACR16 | Dopamine D2 | >1000 | [20] |

| Phenylpiperazine 3a | 5-HT1A | 67.8 | [21] |

| Phenylpiperazine 7a | 5-HT1A | 14.3 | [21] |

Signaling Pathways: Dopamine and Serotonin in Psychosis

The therapeutic effects of antipsychotic drugs are primarily mediated through their interaction with dopamine and serotonin signaling pathways in the brain. The diagram below provides a simplified overview of the key receptors and their downstream effects relevant to the pathophysiology and treatment of psychosis.

Caption: Modulation of dopamine and serotonin receptors is key to antipsychotic drug action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of naphthylmethyl piperazine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the naphthylmethyl piperazine derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Perform a two-fold serial dilution of the naphthylmethyl piperazine derivative (and the antibiotic for synergy testing) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

Ethidium Bromide Accumulation Assay for Efflux Pump Inhibition

This fluorometric assay measures the intracellular accumulation of ethidium bromide (EtBr), a substrate of many bacterial efflux pumps, to assess the activity of efflux pump inhibitors.

Principle: EtBr fluoresces weakly in an aqueous environment but its fluorescence increases significantly upon intercalation with DNA inside the bacterial cell. Active efflux will keep the intracellular EtBr concentration low, resulting in low fluorescence. Inhibition of efflux pumps leads to EtBr accumulation and a corresponding increase in fluorescence.

Protocol:

-

Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., PBS) to a specific optical density (e.g., OD600 of 0.4).

-

Assay Setup: In a 96-well black microplate, add the bacterial suspension to each well. Add the naphthylmethyl piperazine derivative at the desired concentration to the test wells.

-

EtBr Addition: Add EtBr to all wells to a final concentration of 1-2 µg/mL.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader and monitor the fluorescence (excitation ~530 nm, emission ~600 nm) over time at regular intervals.

-

Data Analysis: Plot the fluorescence intensity against time. A higher fluorescence signal in the presence of the test compound compared to the control (no compound) indicates inhibition of EtBr efflux.

Conclusion

Naphthylmethyl piperazine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer agents, efflux pump inhibitors for combating antimicrobial resistance, and modulators of key neurotransmitter receptors for the treatment of psychosis underscores their therapeutic potential. This technical guide has provided a comprehensive overview of their quantitative biological data, detailed experimental protocols for their evaluation, and insights into the relevant signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation and innovation in the development of novel therapeutics based on the naphthylmethyl piperazine scaffold.

References

- 1. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Repositioning of the α1-Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. Effect of 1-(1-naphthylmethyl)-piperazine on antimicrobial agent susceptibility in multidrug-resistant isogenic and veterinary Escherichia coli field strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Potential of 1-(1-napthylmethyl)-piperazine, an efflux pump inhibitor against cadmium-induced multidrug resistance in Salmonella enterica serovar Typhi as an adjunct to antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. 1-(1-Naphthyl)piperazine (hydrochloride) - Biochemicals - CAT N°: 16150 [bertin-bioreagent.com]

- 17. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

1-(1-Naphthylmethyl)piperazine: A Versatile Scaffold in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Naphthylmethyl)piperazine (NMP), a derivative of piperazine, has emerged as a significant building block in medicinal chemistry. Its unique structural features, combining a bulky naphthylmethyl group with the versatile piperazine ring, have led to its exploration in various therapeutic areas. This technical guide provides a comprehensive overview of NMP, focusing on its synthesis, physicochemical properties, and its burgeoning role as a scaffold in the development of novel therapeutic agents, particularly as an efflux pump inhibitor (EPI) to combat multidrug resistance in bacteria. This document consolidates key quantitative data, details experimental protocols for its synthesis and evaluation, and employs visualizations to elucidate critical pathways and workflows.

Introduction

The piperazine moiety is a privileged scaffold in drug discovery, present in a wide array of approved pharmaceuticals.[1] Its ability to engage in various biological interactions and its favorable pharmacokinetic properties make it an attractive component in molecular design. This compound (NMP) distinguishes itself by incorporating a lipophilic naphthylmethyl group, which can significantly influence its pharmacological profile.[1] Initially explored for its potential in targeting the central nervous system, NMP has garnered substantial interest for its ability to reverse multidrug resistance (MDR) in bacteria by inhibiting efflux pumps.[1][2] This guide will delve into the synthetic strategies to access this valuable building block and its applications in the ongoing battle against antibiotic resistance.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of NMP is crucial for its application in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 40675-81-8 | [1][3] |

| Molecular Formula | C₁₅H₁₈N₂ | [3][4] |

| Molecular Weight | 226.32 g/mol | [3][4] |

| Appearance | White to yellow crystalline powder | [5] |

| Melting Point | 63-67 °C | [3][6] |

| Solubility | Soluble in organic solvents, insoluble in water. | [1] |

| SMILES | C1CN(CCN1)Cc2cccc3ccccc23 | [3] |

| InChIKey | HGYDREHWXXUUIS-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of NMP can be efficiently achieved through a nucleophilic substitution reaction. A common and effective method involves the alkylation of piperazine with 1-(chloromethyl)naphthalene.[7]

General Synthetic Scheme

The synthesis is typically a three-step process starting from naphthalene.[7]

References

- 1. Page loading... [wap.guidechem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound 95 40675-81-8 [sigmaaldrich.com]

- 4. This compound | C15H18N2 | CID 701891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 40675-81-8・this compound・328-99981・324-99983[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. This compound | 40675-81-8 [chemicalbook.com]

- 7. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

1-(1-Naphthylmethyl)piperazine: A Technical Whitepaper on its Potential as an Antipsychotic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical guide on the potential of 1-(1-Naphthylmethyl)piperazine (NMP) as an antipsychotic agent. While direct and extensive research on NMP for this specific application is limited in publicly available literature, this paper synthesizes information on the closely related and well-studied compound, 1-(1-Naphthyl)piperazine, and extrapolates the potential antipsychotic-relevant pharmacology of NMP. The core mechanism of atypical antipsychotics involves a unique balance of antagonism at dopamine D2 and serotonin 5-HT2A receptors. This guide details the pharmacological basis for this dual antagonism, outlines the key experimental protocols for evaluating such compounds, and presents the relevant signaling pathways. Due to the scarcity of specific quantitative data for NMP, this paper will present available data for analogous compounds to provide a framework for future research and development.

Introduction: The Rationale for Novel Antipsychotics

Schizophrenia and other psychotic disorders are complex neuropsychiatric conditions characterized by positive, negative, and cognitive symptoms. The first generation of antipsychotics, primarily dopamine D2 receptor antagonists, were effective in treating positive symptoms but often induced significant extrapyramidal side effects (EPS). The development of atypical antipsychotics, with a broader receptor profile that includes potent serotonin 5-HT2A receptor antagonism, marked a significant advancement, offering improved efficacy against a wider range of symptoms and a more favorable side-effect profile. The search for novel chemical entities with optimized efficacy and safety continues to be a primary focus of CNS drug discovery. Arylpiperazine derivatives, a versatile scaffold, have yielded numerous CNS-active agents, including antipsychotics. This compound, with its distinct structural features, represents a compound of interest within this chemical class for its potential to modulate key neurotransmitter systems implicated in psychosis.[1]

The Pharmacological Hypothesis: Dual D2/5-HT2A Antagonism

The leading hypothesis for the efficacy of atypical antipsychotics is the synergistic action of dopamine D2 and serotonin 5-HT2A receptor blockade.

-

Dopamine D2 Receptor Antagonism: The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways, particularly in the mesolimbic system, contributes to the positive symptoms of psychosis. Blockade of postsynaptic D2 receptors in this pathway is a cornerstone of antipsychotic action. The naphthylpiperazine moiety has been shown to increase binding affinity to the D2 receptor compared to a simple phenylpiperazine.[2]

-

Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics. This action is thought to contribute to a lower incidence of EPS and may improve negative and cognitive symptoms. Blockade of 5-HT2A receptors in the nigrostriatal pathway can indirectly increase dopamine release, counteracting the motor side effects of D2 blockade. Furthermore, 5-HT2A antagonism in the prefrontal cortex may enhance dopamine and norepinephrine release, potentially alleviating negative and cognitive deficits. The related compound, 1-(1-Naphthyl)piperazine, is a known antagonist at 5-HT2A receptors.[3]

The therapeutic potential of this compound as an antipsychotic agent would, therefore, be contingent on its ability to exhibit potent and balanced antagonist activity at both D2 and 5-HT2A receptors.

Quantitative Data on Naphthylpiperazine Derivatives

| Compound | Receptor | Assay Type | Ki (nM) | Reference Compound | Reference Ki (nM) |

| 1-(1-Naphthyl)piperazine | 5-HT2A | Radioligand Binding | 1 | Haloperidol | 0.91 |

| 1-(1-Naphthyl)piperazine | 5-HT1A | Radioligand Binding | 6 | Haloperidol | - |

| Hypothetical Data for this compound | Dopamine D2 | Radioligand Binding | Data Not Available | Haloperidol | 0.28 |

| Hypothetical Data for this compound | Serotonin 5-HT2A | Radioligand Binding | Data Not Available | Ketanserin | ~1-3 |

Note: The data for 1-(1-Naphthyl)piperazine is derived from a commercial source and should be independently verified.[4] The Ki values for the reference compounds are provided for comparative purposes.[5] The addition of a methyl group to the piperazine nitrogen in this compound could potentially alter its binding affinity and selectivity profile compared to the parent compound. Further experimental validation is necessary.

Key Signaling Pathways

The therapeutic effects of antipsychotic agents are mediated through their modulation of intracellular signaling cascades downstream of D2 and 5-HT2A receptors.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

The evaluation of a novel compound's antipsychotic potential requires a battery of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro Receptor Binding Assays

These assays are crucial for determining the affinity of a test compound for specific receptors.

Caption: Dopamine D2 Radioligand Binding Assay Workflow.

Protocol:

-

Membrane Preparation:

-

Utilize cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine D2 receptor.

-

Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [3H]-Spiperone, a D2 antagonist), and varying concentrations of the test compound (this compound).

-

Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known D2 antagonist, e.g., haloperidol).

-

Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The protocol is analogous to the D2 receptor binding assay, with the following key differences:

-

Cell Line: Use a cell line stably expressing the human serotonin 5-HT2A receptor.

-

Radioligand: A selective 5-HT2A antagonist radioligand such as [3H]-Ketanserin is commonly used.[6][7][8][9]

-

Non-specific Binding: A high concentration of a known 5-HT2A antagonist (e.g., ketanserin or spiperone) is used to determine non-specific binding.

In Vivo Behavioral Models

Animal models are essential for assessing the potential antipsychotic efficacy and side-effect profile of a test compound.

This model is used to predict the D2 receptor antagonist activity of a compound. Apomorphine is a non-selective dopamine agonist that, at higher doses, induces stereotyped behaviors (e.g., sniffing, licking, gnawing) in rodents. Antipsychotics that block D2 receptors can inhibit these behaviors.

Caption: Apomorphine-Induced Stereotypy Workflow.

Protocol:

-

Animals: Use male Sprague-Dawley or Wistar rats.

-

Acclimation: Acclimate the rats to the individual observation cages for a period before the experiment.

-

Pre-treatment: Administer the test compound (this compound) or vehicle at various doses via an appropriate route (e.g., intraperitoneal or oral).

-

Apomorphine Administration: After a pre-determined pre-treatment time, administer a subcutaneous injection of apomorphine (e.g., 1.0 mg/kg).

-

Observation and Scoring: Immediately after apomorphine administration, observe the rats and score the intensity of stereotyped behaviors at regular intervals (e.g., every 10 minutes for 60 minutes) using a standardized rating scale.

-

Data Analysis: Compare the stereotypy scores between the vehicle-treated and test compound-treated groups. A significant reduction in stereotypy scores indicates potential D2 antagonist activity.

Stereotypy Scoring Scale (Example):

| Score | Behavior |

| 0 | Inactive, asleep |

| 1 | Active, moving around |

| 2 | Discontinuous sniffing, constant exploratory activity |

| 3 | Continuous sniffing, periodic exploratory activity |

| 4 | Continuous sniffing, licking, or gnawing of the cage floor or bars |

| 5 | Continuous intense gnawing or licking |

The CAR test is a highly predictive model for antipsychotic activity.[10][11] It assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Protocol:

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the foot shock.

-

Training: Rats are trained to avoid the foot shock by moving from one compartment to the other upon presentation of the CS. A trial is considered an "avoidance" if the rat moves to the other compartment during the CS presentation. If the rat does not move during the CS, a foot shock is delivered, and if the rat then moves to the other compartment, it is scored as an "escape".

-

Testing: Once the rats have reached a stable level of avoidance responding, they are pre-treated with the test compound (this compound) or vehicle.

-

Data Collection: The number of avoidances, escapes, and failures to escape are recorded during the test session.

-

Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses. This indicates that the compound is not simply causing sedation or motor impairment.

Conclusion and Future Directions

While direct experimental evidence for the antipsychotic potential of this compound is currently lacking in the public domain, its structural similarity to known serotonergic and dopaminergic ligands, particularly 1-(1-Naphthyl)piperazine, provides a strong rationale for its investigation. The key to its potential as an atypical antipsychotic lies in its affinity and functional activity at both dopamine D2 and serotonin 5-HT2A receptors.

The immediate next steps for evaluating this compound should involve:

-

In Vitro Profiling: Comprehensive radioligand binding assays to determine the Ki values of this compound at a panel of CNS receptors, with a primary focus on D2 and 5-HT2A receptors.

-

Functional Assays: In vitro functional assays (e.g., cAMP assays for D2 and calcium mobilization assays for 5-HT2A) to determine whether the compound acts as an antagonist, partial agonist, or inverse agonist at these receptors.

-

In Vivo Behavioral Studies: If the in vitro profile is promising (i.e., potent D2 and 5-HT2A antagonism), proceeding with in vivo models such as apomorphine-induced stereotypy and conditioned avoidance response to assess antipsychotic-like efficacy.

-

Pharmacokinetic and Toxicological Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its preliminary safety profile.

The successful completion of these studies will provide the necessary data to ascertain whether this compound holds promise as a novel antipsychotic agent and warrants further preclinical and clinical development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 4. 1-(1-Naphthyl)piperazine (hydrochloride) - Biochemicals - CAT N°: 16150 [bertin-bioreagent.com]

- 5. benchchem.com [benchchem.com]

- 6. [3H]ketanserin binding in human brain postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characteristics of agonist displacement of [3H]ketanserin binding to platelet 5-HT2A receptors: implications for psychiatric research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dysregulated 5-HT(2A) receptor binding in postmortem frontal cortex of schizophrenic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

The Naphthylpiperazine Scaffold: A Technical Primer for CNS Drug Development

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary: The piperazine moiety is a cornerstone in the development of centrally acting agents, prized for its favorable pharmacokinetic properties and versatile pharmacophoric nature. While 1-(1-Naphthylmethyl)piperazine (NMP) has been noted as a potential building block for compounds targeting the central nervous system (CNS), the available scientific literature predominantly details its role as an efflux pump inhibitor in combating antimicrobial resistance. In contrast, its close analogue, 1-(1-Naphthyl)piperazine (1-NP), boasts a rich history of investigation as a modulator of CNS targets, particularly serotonergic and dopaminergic systems. This technical guide will, therefore, focus on the well-documented pharmacology of the 1-naphthylpiperazine scaffold, using 1-NP as a primary exemplar, to provide a comprehensive resource for researchers. This document will detail the pharmacological profile, relevant experimental protocols, and key signaling pathways associated with this scaffold, offering a solid foundation for its exploration in the development of novel CNS therapeutics.

The Pharmacological Profile of the 1-Naphthylpiperazine Scaffold

The 1-naphthylpiperazine core structure has been a subject of interest in CNS drug discovery due to its significant interaction with key neurotransmitter systems implicated in psychiatric disorders. The primary focus of research has been on its interactions with serotonin (5-HT) and dopamine (D2) receptors, which are crucial targets for antipsychotic and antidepressant medications.

Receptor Binding Affinities

Quantitative analysis of the binding affinity of 1-(1-Naphthyl)piperazine (1-NP) and its derivatives to various CNS receptors is crucial for understanding their pharmacological profile. The data reveals a broad spectrum of activity, with a notable high affinity for several serotonin receptor subtypes.

Table 1: Receptor Binding Affinities (Ki, nM) of 1-(1-Naphthyl)piperazine (1-NP)

| Receptor Subtype | Ki (nM) | Functional Activity | Reference |

| 5-HT1A | 2.6 | Partial Agonist | [1] |

| 5-HT1B | Varies | Partial Agonist | [2] |

| 5-HT1D | Varies | Partial Agonist | [2] |

| 5-HT2A | 1.0 (IC50) | Antagonist | [3] |

| 5-HT2B | High Affinity | Antagonist | [2] |

| 5-HT2C | High Affinity | Antagonist | [2] |

| 5-HT6 | 120 | Ligand | [4] |

| Dopamine D2 | Moderate Affinity | Antagonist (derivatives) | [3] |

Note: Ki values represent the equilibrium dissociation constant, indicating the affinity of a ligand for a receptor. A lower Ki value signifies a higher binding affinity. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Functional Activity

1-NP exhibits a complex pharmacological profile, acting as a partial agonist at 5-HT1 receptor subtypes while demonstrating antagonist activity at 5-HT2 receptors[2]. This mixed agonist-antagonist profile is a hallmark of several atypical antipsychotic drugs, which are thought to derive their therapeutic efficacy and reduced side-effect profile from this dual action. The blockade of 5-HT2A receptors, in particular, is believed to mitigate the extrapyramidal side effects associated with strong D2 receptor antagonism[3].

Derivatives of 1-naphthylpiperazine have been synthesized to incorporate dopamine D2 antagonist activity, a key feature of antipsychotic drugs[3]. The strategic modification of the parent compound has led to the development of molecules with a biochemical and behavioral profile predictive of atypical antipsychotic activity with a low propensity for extrapyramidal side effects[3].

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological properties of the 1-naphthylpiperazine scaffold.

Radioligand Binding Assay

This in vitro assay is fundamental for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor (e.g., 5-HT1A).

Materials:

-

HEK293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

Test compound (1-NP or its derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

-

Scintillation cocktail and a microplate scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize receptor-expressing cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and centrifuge again. The final pellet is resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay[5].

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound[5].

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium[5].

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand[5].

-

Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter[5].

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[6].

Conditioned Avoidance Response (CAR) Test

This in vivo behavioral test is a classic preclinical model used to predict the antipsychotic potential of a drug.

Objective: To assess the ability of a test compound to selectively suppress a conditioned avoidance response without impairing the ability to escape an aversive stimulus.

Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a buzzer, and an unconditioned stimulus (US), a mild foot shock, are used[7][8].

Procedure:

-

Training: A rat is placed in the shuttle box. The CS is presented for a short period (e.g., 10 seconds), followed by the US (e.g., a 0.5 mA foot shock). The animal can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If it does not move, it will receive the shock and can terminate it by moving to the other compartment (an escape response). This training is repeated until the animal consistently performs the avoidance response[4][7].

-

Drug Administration: The trained animals are treated with the test compound (e.g., a derivative of 1-NP) or a vehicle control at various doses and pre-treatment times[4].

-

Testing: The animals are placed back in the shuttle box and subjected to a series of trials. The number of avoidance and escape responses are recorded[7].

-

Data Analysis: A compound is considered to have potential antipsychotic activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses. A failure to escape is indicative of motor impairment or sedation, which is an undesirable side effect[8].

Signaling Pathways

The therapeutic effects and side-effect profiles of atypical antipsychotics are largely determined by their modulation of dopamine D2 and serotonin 5-HT2A receptor signaling pathways.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).

-

Canonical Pathway: Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).

-

Atypical Antipsychotic Modulation: Atypical antipsychotics are typically D2 receptor antagonists or partial agonists. By blocking or partially activating D2 receptors in the mesolimbic pathway, they are thought to reduce the positive symptoms of schizophrenia. Their lower affinity or rapid dissociation from the D2 receptor compared to typical antipsychotics is believed to contribute to a lower incidence of extrapyramidal side effects.

Serotonin 5-HT2A Receptor Signaling

Serotonin 5-HT2A receptors are GPCRs that couple to Gq/11 proteins.

-

Canonical Pathway: Activation of the 5-HT2A receptor by serotonin stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).

-

Atypical Antipsychotic Modulation: Atypical antipsychotics are potent 5-HT2A receptor antagonists. By blocking these receptors in brain regions like the prefrontal cortex, they are thought to enhance dopamine release in the nigrostriatal pathway, which may alleviate the motor side effects caused by D2 receptor blockade. This 5-HT2A antagonism is also implicated in the efficacy of these drugs against the negative and cognitive symptoms of schizophrenia.

Conclusion and Future Directions

The 1-naphthylpiperazine scaffold, exemplified by 1-(1-Naphthyl)piperazine, represents a promising starting point for the development of novel CNS therapeutics. Its inherent affinity for key serotonin receptors, combined with the demonstrated ability to be chemically modified to incorporate potent dopamine D2 receptor antagonism, underscores its potential as a template for atypical antipsychotics. The detailed pharmacological data and experimental protocols provided in this guide offer a robust framework for researchers to build upon.

Future research should focus on a more comprehensive characterization of the structure-activity relationships (SAR) of 1-naphthylpiperazine derivatives. This includes a broader screening against a panel of CNS receptors, transporters, and ion channels to identify potential off-target effects and to further refine the selectivity profile. Moreover, in vivo studies exploring the pharmacokinetic and pharmacodynamic properties of novel analogues are essential to translate the promising in vitro findings into tangible therapeutic candidates. The logical next step would be to systematically explore modifications to both the naphthyl and piperazine moieties to optimize the desired D2/5-HT2A affinity and functional activity ratio for an improved atypical antipsychotic profile.

References

- 1. 1-(1-Naphthyl)piperazine, a central serotonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 3. 1-Naphthylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parametric studies of antipsychotic-induced sensitization in the conditioned avoidance response model: roles of number of drug exposure, drug dose, and test–retest interval - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectral Data of 1-(1-Naphthylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for 1-(1-Naphthylmethyl)piperazine, a compound of significant interest in medicinal chemistry, particularly as an efflux pump inhibitor in multidrug-resistant bacteria. This document compiles and presents its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data. Detailed experimental protocols for acquiring these spectra are provided, alongside visualizations of its synthesis pathway and its mechanism of action as a Resistance-Nodulation-Cell Division (RND) efflux pump inhibitor. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₂ |

| Molecular Weight | 226.32 g/mol [1][2] |

| CAS Number | 40675-81-8[1][2] |

| Melting Point | 63-67 °C[2] |

| Appearance | White to brown crystalline powder |

Spectral Data

This section presents the available spectral data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹³C NMR Spectral Data (Predicted)

The following table lists the predicted ¹³C NMR chemical shifts for this compound in D₂O at 101 MHz.

| Atom No. | Chemical Shift (ppm) | Multiplicity |

| 2 | 165.10 | s |

| 10, 11 | 149.17 | s |

| 4 | 140.74 | s |

| 6 | 135.70 | s |

| 7 | 132.04 | s |

| 5 | 131.19 | s |

| 8 | 131.13 | s |

| 3 | 120.47 | s |

| 9 | 111.82 | s |

| 12 | 107.76 | s |

| 14 | 96.67 | s |

| 17, 21 | 44.80 | s |

| 18, 20 | 25.90 | s |

| 19 | 24.50 | s |

2.1.2. ¹H NMR Spectral Data

While a complete experimental dataset is not publicly available, the expected ¹H NMR spectrum would show characteristic signals for the naphthyl, methyl, and piperazine protons. The aromatic protons of the naphthyl group would appear in the downfield region (typically δ 7.0-8.5 ppm). The methylene protons of the naphthylmethyl group would likely be a singlet in the range of δ 3.5-4.5 ppm. The piperazine ring protons would exhibit complex multiplets in the upfield region (typically δ 2.5-3.5 ppm).

Mass Spectrometry (MS)

The nominal mass of this compound is 226 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 226. Common fragmentation patterns would likely involve the cleavage of the benzylic C-N bond, leading to fragments corresponding to the naphthylmethyl cation (m/z 141) and the piperazine radical cation (m/z 85) or related fragments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected peaks include:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050 | C-H stretch | Aromatic (Naphthyl) |

| 2800-3000 | C-H stretch | Aliphatic (Piperazine and Methylene) |

| ~1600, ~1500 | C=C stretch | Aromatic (Naphthyl) |

| ~1450 | C-H bend | Aliphatic |

| 1100-1300 | C-N stretch | Amine |

Experimental Protocols

The following are generalized yet detailed protocols for the acquisition of spectral data for organic compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or inject a dilute solution in a volatile organic solvent (e.g., methanol, dichloromethane) into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 400.

-

Data Acquisition: Record the mass spectrum, noting the relative abundance of each ion.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectrum Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Synthesis Workflow

A common method for the synthesis of this compound involves the nucleophilic substitution of 1-(chloromethyl)naphthalene with piperazine. This one-pot synthesis is efficient and widely applicable for N-alkylation of piperazines.

References

An In-Depth Technical Guide to the Safe Handling and Use of 1-(1-Naphthylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Naphthylmethyl)piperazine is a disubstituted piperazine derivative with significant applications in biomedical research. It is recognized as a valuable building block in medicinal chemistry for the synthesis of potential antipsychotic and antidepressant agents.[1] Furthermore, it has gained prominence as a research tool, specifically as an efflux pump inhibitor (EPI) in various bacteria, which is crucial for studies on antimicrobial resistance.[2] This guide provides a comprehensive overview of the safety, handling, and experimental applications of this compound to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for the proper handling, storage, and use of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₈N₂ | [3] |

| Molecular Weight | 226.32 g/mol | [3][4] |

| CAS Number | 40675-81-8 | [3][4] |

| Appearance | White to brown solid/crystalline powder | [5][6] |

| Melting Point | 63-67 °C | [4][7] |

| Boiling Point | 154-156 °C at 1 Torr | [7] |

| Solubility | Soluble in organic solvents like Chloroform and DMSO (slightly). Insoluble in water. | [1][7] |

| pKa | 9.05 ± 0.10 (Predicted) | [7] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. A thorough understanding of its potential hazards is critical for safe handling.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The GHS classification for this compound is detailed in Table 2.

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [1][3] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | [3] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life | [3][8] |

Hazard and Precautionary Statements

Based on the GHS classification, the following hazard (H) and precautionary (P) statements are applicable:[8]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H400: Very toxic to aquatic life.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[8]

-

P273: Avoid release to the environment.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P405: Store locked up.[8]

-

P501: Dispose of contents/container to an approved waste disposal plant.[10]

-

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:[11]

-

Eye Protection: Safety glasses with side shields or chemical safety goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A laboratory coat should be worn to protect skin and clothing.

-

Respiratory Protection: Work should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

Handling Procedures

-

All work with this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[9]

-

Avoid direct contact with skin, eyes, and clothing.[5]

-

Avoid inhalation of dust or fumes.[5]

-

Ensure that an eyewash station and safety shower are readily accessible.[9][11]

-

After handling, wash hands thoroughly with soap and water.[5]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][12]

-

Keep away from incompatible materials.[12]

-

The storage area should be secured, and the compound stored locked up.[8]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Procedure | Reference(s) |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest. Get medical attention as soon as possible. | [13][14] |

| Skin Contact | Immediately flush the contaminated skin with soap and water. Remove contaminated clothing and wash before reuse. If irritation persists after washing, get medical attention. | [5][13][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately. | [5][13] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [8] |

Accidental Release and Disposal

Accidental Release Measures

In case of a spill, follow these procedures:[12]

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment, including respiratory protection.

-

Avoid generating dust.

-

Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly with soap and water.

Disposal

-

Disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.[5][11]

-

All waste should be placed in clearly labeled, sealed, and appropriate hazardous waste containers.[11]

-

Consult with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

Experimental Protocols

This compound is a versatile compound in research. Below are representative experimental protocols for its synthesis and its application as an efflux pump inhibitor.

Synthesis of this compound (Representative Protocol)

This protocol is adapted from general methods for the synthesis of monosubstituted piperazines and should be optimized for specific laboratory conditions.[15][16]

Materials:

-

Piperazine

-

1-(Chloromethyl)naphthalene

-

Triethylamine

-

Anhydrous Toluene

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve piperazine (2 equivalents) in anhydrous toluene.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Slowly add a solution of 1-(chloromethyl)naphthalene (1 equivalent) in anhydrous toluene to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-